molecular formula C16H16O5S B8692671 (4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate

(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate

Cat. No.: B8692671
M. Wt: 320.4 g/mol
InChI Key: DLFOLRWDLRMDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a toluene ring, with an ester linkage to a 4-acetyl-2-methoxy-phenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-acetyl-2-methoxy-phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active sulfonic acid, which then interacts with specific molecular pathways. These interactions can modulate biochemical processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ester linkage provides additional reactivity compared to simpler sulfonic acid derivatives .

Properties

Molecular Formula

C16H16O5S

Molecular Weight

320.4 g/mol

IUPAC Name

(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H16O5S/c1-11-4-7-14(8-5-11)22(18,19)21-15-9-6-13(12(2)17)10-16(15)20-3/h4-10H,1-3H3

InChI Key

DLFOLRWDLRMDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)C)OC

Origin of Product

United States

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